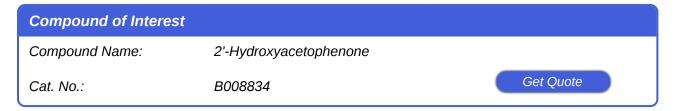


# Application Notes and Protocols: Synthesis of 2'-Hydroxyacetophenone via Fries Rearrangement

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

The Fries rearrangement is a pivotal organic reaction that facilitates the conversion of phenolic esters to hydroxyaryl ketones, compounds that are valuable intermediates in the pharmaceutical and fine chemical industries.[1] This document provides a detailed protocol for the synthesis of **2'-hydroxyacetophenone** from phenyl acetate using the Fries rearrangement. It includes a comprehensive overview of the reaction mechanism, detailed experimental procedures, a summary of the effects of various catalysts and reaction conditions, and essential safety precautions.

## Introduction

The Fries rearrangement is an organic rearrangement reaction where an aryl ester is transformed into a hydroxy aryl ketone using a Lewis acid or Brønsted acid catalyst.[1][2] The reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, primarily at the ortho and para positions.[1][3] The regioselectivity of the reaction towards the ortho or para isomer can be controlled by adjusting reaction conditions such as temperature and solvent.[2][4] **2'-Hydroxyacetophenone**, the ortho isomer, is a key starting material for the synthesis of various pharmaceuticals and other specialty chemicals.

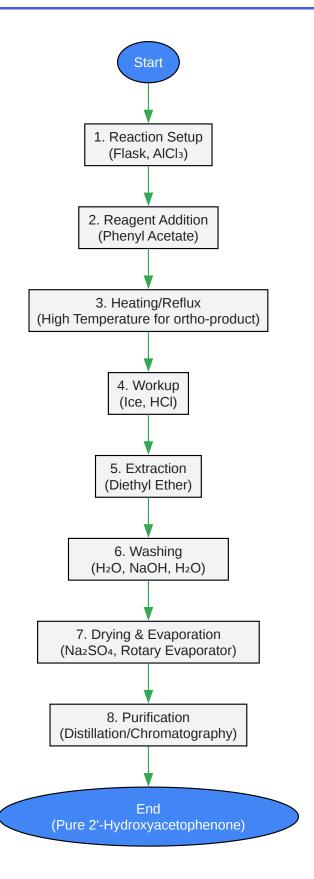


## **Reaction Mechanism**

The precise mechanism of the Fries rearrangement has been a subject of extensive study, with evidence supporting both intramolecular and intermolecular pathways.[2][5] A widely accepted mechanism involves the formation of an acylium carbocation intermediate.[1][2]

The process begins with the coordination of a Lewis acid, such as aluminum chloride (AlCl<sub>3</sub>), to the carbonyl oxygen of the acyl group, which is more electron-rich than the phenolic oxygen.[1] [2] This coordination polarizes the bond between the acyl group and the phenolic oxygen, leading to the rearrangement of the Lewis acid to the phenolic oxygen. This step generates an acylium carbocation.[1] The electrophilic acylium ion then attacks the aromatic ring in a manner analogous to a Friedel-Crafts acylation.[1][2] Finally, hydrolysis liberates the hydroxyaryl ketone.[6]





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